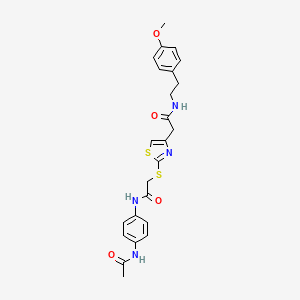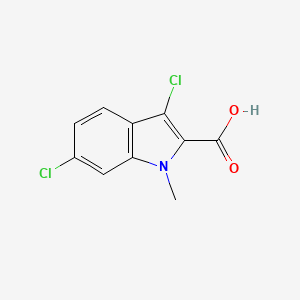
N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26N4O4S2 and its molecular weight is 498.62. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Researchers have explored its effectiveness against various bacteria, fungi, and other microorganisms. Studies have shown that it exhibits inhibitory effects on microbial growth, making it a potential candidate for developing new antimicrobial agents .
Heterocyclic Synthesis
The compound is part of the thiazole-based heterocyclic family. Heterocycles play a crucial role in drug discovery and development. Researchers have synthesized derivatives of this compound using various methods, including Michael addition reactions. These derivatives may have diverse biological activities and could serve as lead compounds for drug design .
Imidazole Synthesis
Imidazoles are essential heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science. While not directly mentioned in the provided compound name, the thiazole moiety suggests potential imidazole synthesis pathways. Investigating its reactivity and regioselectivity in imidazole formation could yield valuable insights .
Bioactivity Screening
Researchers have screened the compound for bioactivity against specific targets, such as enzymes, receptors, or cellular pathways. By assessing its interactions with biological macromolecules, they aim to identify potential therapeutic applications. Bioactivity assays can reveal whether the compound modulates specific biological processes .
Drug Design and Optimization
The compound’s structural features make it an interesting starting point for drug design. Medicinal chemists can modify its functional groups to enhance desired properties (e.g., solubility, bioavailability, and target specificity). Computational modeling and structure-activity relationship studies can guide optimization efforts .
Anti-Inflammatory Potential
Given its thiazole and amide moieties, the compound might exhibit anti-inflammatory effects. Researchers could explore its impact on inflammatory pathways, cytokine production, and immune responses. Such investigations are relevant for developing anti-inflammatory drugs .
Cancer Research
Thiazole derivatives have shown promise in cancer research. The compound’s unique structure warrants investigation into its potential as an anticancer agent. In vitro and in vivo studies could assess its cytotoxicity, apoptosis-inducing effects, and selectivity toward cancer cells .
Neuroprotective Properties
Certain thiazole-containing compounds exhibit neuroprotective activity. Researchers might explore whether this compound has similar effects, potentially mitigating neurodegenerative diseases or promoting neuronal health .
Propriétés
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-16(29)26-18-5-7-19(8-6-18)27-23(31)15-34-24-28-20(14-33-24)13-22(30)25-12-11-17-3-9-21(32-2)10-4-17/h3-10,14H,11-13,15H2,1-2H3,(H,25,30)(H,26,29)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSBQYUPNOLQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![butyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2768527.png)

![N-(cyanomethyl)-N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2768531.png)
![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2768534.png)
![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768535.png)
![2,6-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2768536.png)
![4-[6-Methyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2768537.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2768543.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2768545.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2768547.png)